molecular formula C25H16N2O7 B11709665 Bis[4-(2-nitrophenoxy)phenyl]methanone

Bis[4-(2-nitrophenoxy)phenyl]methanone

Katalognummer: B11709665
Molekulargewicht: 456.4 g/mol
InChI-Schlüssel: WWESLGXSZNDADU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis[4-(2-nitrophenoxy)phenyl]methanone is an organic compound characterized by the presence of two nitrophenoxy groups attached to a central methanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-(2-nitrophenoxy)phenyl]methanone typically involves the reaction of 2-nitrophenol with 4-bromobenzophenone under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the nitrophenol acts as a nucleophile, displacing the bromine atom from the benzophenone. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Bis[4-(2-nitrophenoxy)phenyl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Bis[4-(2-nitrophenoxy)phenyl]methanone has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Bis[4-(2-nitrophenoxy)phenyl]methanone involves its interaction with molecular targets through its nitro and phenoxy groups. These interactions can lead to various biological effects, depending on the specific target and pathway involved. For example, the nitro groups can undergo reduction to form reactive intermediates that interact with cellular components .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bis[4-(2-nitrophenoxy)phenyl]methanone is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity compared to its analogs. The nitro groups can participate in redox reactions and form various derivatives, making this compound versatile for different applications .

Eigenschaften

Molekularformel

C25H16N2O7

Molekulargewicht

456.4 g/mol

IUPAC-Name

bis[4-(2-nitrophenoxy)phenyl]methanone

InChI

InChI=1S/C25H16N2O7/c28-25(17-9-13-19(14-10-17)33-23-7-3-1-5-21(23)26(29)30)18-11-15-20(16-12-18)34-24-8-4-2-6-22(24)27(31)32/h1-16H

InChI-Schlüssel

WWESLGXSZNDADU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.